(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
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Overview
Description
(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzimidazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling with an azetidine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification through column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or benzimidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to active sites or allosteric sites, modulating their activity. The pathways involved can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,2’-Bipyridyl
- 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, (1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone stands out due to its unique combination of structural features. The presence of the pyrazole, benzimidazole, and azetidine rings in a single molecule provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications, offering advantages in terms of specificity and versatility.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-8-15(19-20(11)3)17(23)21-9-13(10-21)22-12(2)18-14-6-4-5-7-16(14)22/h4-8,13H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUFJLPLXWOQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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